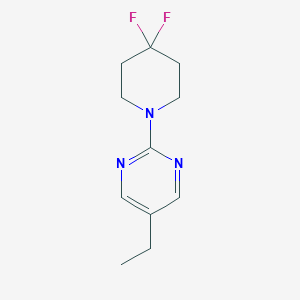

2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine

Description

2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group at position 5 and a 4,4-difluoropiperidine moiety at position 2. The 4,4-difluoropiperidine group introduces conformational rigidity and metabolic stability, making it a key structural motif in medicinal chemistry, particularly in the design of central nervous system (CNS) and inflammatory disease therapeutics .

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-5-ethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N3/c1-2-9-7-14-10(15-8-9)16-5-3-11(12,13)4-6-16/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTBUNXDHMPCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine typically involves the reaction of 4,4-difluoropiperidine with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 4,4-difluoropiperidine reacts with 5-ethylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the difluoropiperidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with a hydroxyl group, while reduction could produce a fully saturated pyrimidine ring.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

P2X7 Receptor Antagonists

The 4,4-difluoropiperidine moiety is a recurring feature in P2X7 antagonists. Key comparisons include:

- 6-Chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide: This compound (Rech et al., 2016) shares the 4,4-difluoropiperidine group but incorporates a trifluoromethylpyrimidine and quinoline carboxamide scaffold. It exhibits nanomolar potency (IC₅₀ < 10 nM) against P2X7 receptors, with enhanced metabolic stability attributed to the difluoropiperidine group.

- The difluoropiperidine enhances solubility and reduces off-target interactions compared to non-fluorinated piperidine analogs, suggesting similar benefits for the ethylpyrimidine derivative .

Piperidine-Containing Pyrimidines

- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one: This non-fluorinated piperidine-pyrimidine hybrid demonstrates good oral bioavailability in computational studies. The absence of fluorine reduces lipophilicity compared to this compound, which may impact blood-brain barrier penetration and metabolic resistance .

- EU Patent Derivatives (e.g., 2-(4,4-difluoropiperidin-1-yl)-N-... ethanesulfonamide) :

These compounds replace the pyrimidine core with sulfonamide linkers but retain the 4,4-difluoropiperidine group. The structural divergence highlights the versatility of the difluoropiperidine motif in optimizing target engagement across diverse scaffolds .

Impact of Fluorination

- 4,4-Difluoropiperidine vs. Piperidine :

Fluorination at the piperidine 4-position reduces basicity (pKa ~7.5 vs. ~10.5 for piperidine), enhancing membrane permeability and minimizing protonation-dependent toxicity. This modification also restricts ring puckering, favoring bioactive conformations . - Ethyl vs. Trifluoromethyl on Pyrimidine : The ethyl group in this compound may offer superior metabolic stability compared to trifluoromethyl groups, which, while increasing binding affinity, can undergo oxidative defluorination .

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine is a synthetic compound that has garnered attention in the pharmaceutical field due to its unique structural properties and potential biological activities. This compound features a difluorinated piperidine ring and an ethyl-substituted pyrimidine moiety, which contribute to its distinct chemical behavior and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes or receptors, influencing several signal transduction pathways . The compound's ability to modulate the activity of key proteins and enzymes is crucial for its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through its interaction with Toll-like receptors (TLRs) and other immune-related pathways .

- Neuroprotective Effects : There is emerging evidence indicating that this compound may influence neurochemical pathways, potentially offering protective benefits in neurodegenerative conditions.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological efficacy. The presence of the difluorinated piperidine ring enhances the compound's stability and bioactivity compared to similar compounds lacking such substitutions .

Key Findings from SAR Studies:

| Structural Feature | Impact on Activity |

|---|---|

| Difluorination | Increases stability and binding affinity |

| Ethyl substitution | Enhances lipophilicity and cellular uptake |

| Piperidine ring | Modulates receptor interactions |

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

-

Anticancer Efficacy in Murine Models :

- In a study involving murine models of breast cancer, treatment with varying doses of the compound resulted in notable tumor regression. The mechanism was linked to the inhibition of critical mitotic pathways .

- Tumor volume measurements indicated a significant reduction (up to 60%) in treated groups compared to controls.

- Inflammation Model :

-

Neuroprotective Study :

- In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential application in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4,4-difluoropiperidin-1-yl)-5-ethylpyrimidine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution reactions between pyrimidine precursors and 4,4-difluoropiperidine derivatives. Key steps include:

- Temperature control : Reactions are conducted under reflux (e.g., 80–100°C) in polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity .

- Catalysts : Triethylamine or DIPEA is used to neutralize HCl byproducts and improve reaction efficiency .

- Purification : Column chromatography (silica gel, 5–10% MeOH/DCM) or recrystallization ensures high purity .

Q. How is the compound characterized for structural confirmation and purity?

- Analytical techniques :

- NMR spectroscopy : and NMR confirm regioselectivity and substitution patterns (e.g., distinguishing piperidine C-F coupling in -NMR) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening protocols :

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure binding affinity (K) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Approach :

- Core modifications : Introduce substituents at the pyrimidine C2 (e.g., alkyl vs. aryl groups) to modulate lipophilicity and target engagement .

- Piperidine fluorination : Compare 4,4-difluoro vs. non-fluorinated analogs to assess steric/electronic effects on potency .

- Bioisosteric replacement : Replace ethyl with cyclopropyl or vinyl groups to improve metabolic stability .

Q. What computational strategies predict physicochemical properties and target interactions?

- Tools and workflows :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinases) .

- ADME prediction : SwissADME or QikProp calculates logP, solubility, and BBB permeability .

- DFT calculations : Gaussian 09 optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How can contradictory biological data (e.g., variable IC values across studies) be resolved?

- Troubleshooting :

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .

- Batch consistency : Ensure compound purity via LC-MS and elemental analysis .

Q. What methodologies are effective for impurity profiling and stability testing?

- Analytical workflows :

- Forced degradation : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to identify degradation products .

- LC-MS/MS : Quantify impurities (e.g., des-ethyl or piperidine ring-opened byproducts) using gradient elution .

- ICH guidelines : Assess photostability (Q1B) and hygroscopicity under controlled humidity .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and toxicity?

- Protocol design :

- Rodent models : Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) to measure plasma half-life (t), C, and AUC .

- Tissue distribution : LC-MS quantifies compound levels in liver, brain, and kidneys post-sacrifice .

- Toxicology : Monitor ALT/AST levels and histopathology for hepatotoxicity in 28-day repeat-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.